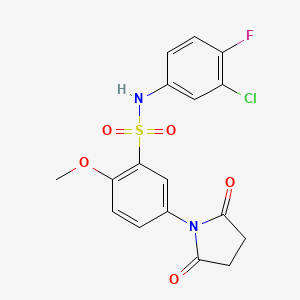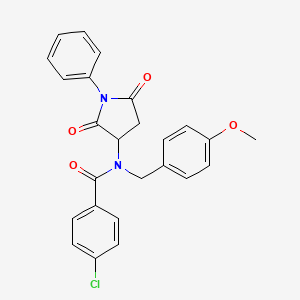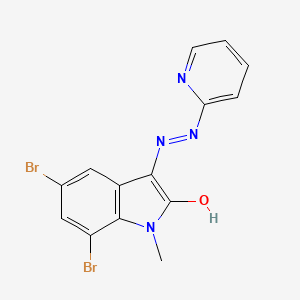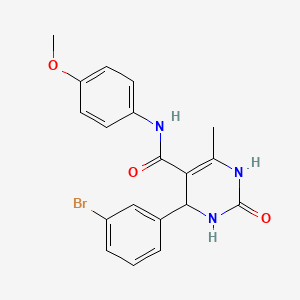![molecular formula C19H22N2O3S B5071106 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5071106.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine, commonly known as BDT or BDT001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDT is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
BDT has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that BDT has potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. BDT has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BDT has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of BDT is not fully understood. However, studies have shown that BDT exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BDT also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, BDT has been shown to inhibit the aggregation of amyloid-β peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
BDT has been shown to have minimal toxicity in vitro and in vivo. Studies have shown that BDT does not cause significant changes in body weight, organ weight, or hematological parameters. BDT has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDT has several advantages for lab experiments. It is easy to synthesize, has good solubility, and is stable under physiological conditions. BDT also has minimal toxicity, making it suitable for in vitro and in vivo studies. However, BDT has some limitations, including its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for the study of BDT. First, further studies are needed to elucidate the mechanism of action of BDT. Second, studies are needed to investigate the potential use of BDT in combination with other drugs for the treatment of cancer and other diseases. Third, studies are needed to investigate the potential use of BDT in the treatment of neurological disorders. Fourth, studies are needed to optimize the synthesis of BDT to reduce the cost of production. Fifth, studies are needed to investigate the potential use of BDT in drug delivery systems. Overall, BDT is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its pharmacological properties and to develop it into a viable drug candidate.
Métodos De Síntesis
The synthesis of BDT involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4,5-dimethyl-3-thiophenecarboxylic acid chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of BDT. The synthesis of BDT has been optimized to yield high purity and good yields.
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-14(2)25-11-16(13)19(22)21-7-5-20(6-8-21)10-15-3-4-17-18(9-15)24-12-23-17/h3-4,9,11H,5-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUUBDWBXGDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)
![2,4-dichloro-5-{[(4-ethoxyphenyl)amino]sulfonyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B5071037.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071048.png)
![3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)

![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5071064.png)


![5-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5071083.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5071101.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5071112.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5071125.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)
